molecular formula C16H17NO3 B2478394 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide CAS No. 1421528-41-7

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2478394
CAS No.: 1421528-41-7
M. Wt: 271.316
InChI Key: UONRAIVIWCRFBI-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) core structure linked via a methylene bridge to a furan-2-carboxamide functional group. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the investigation of immunoproteasome inhibition and neurodegenerative disease pathways. Compounds incorporating the 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl scaffold have demonstrated promising biological activity as non-covalent inhibitors of immunoproteasome subunits β1i and β5i . The immunoproteasome is a specialized proteolytic complex overexpressed in hematological malignancies, autoimmune diseases, and inflammatory conditions, making its inhibition a valuable therapeutic strategy . Research indicates that inhibitors targeting these subunits can achieve dissociation constants (K i ) in the low micromolar range, providing a starting point for the development of novel therapeutic agents . Furthermore, structurally related hydroxy-tetrahydronaphthalene derivatives have shown potent activity as dopamine D2/D3 agonists with iron chelation properties, indicating potential application in symptomatic and neuroprotective therapy for Parkinson's disease . The furan carboxamide moiety contributes to the compound's binding characteristics, potentially enabling specific interactions with biological targets. This compound is intended for research applications only, including investigative studies in enzymology, neurodegenerative disease modeling, and early-stage drug discovery projects focused on oncology, immunology, and central nervous system disorders.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15(14-6-3-9-20-14)17-11-16(19)8-7-12-4-1-2-5-13(12)10-16/h1-6,9,19H,7-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONRAIVIWCRFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation processes for the formation of the tetrahydronaphthalene moiety, followed by efficient cycloaddition or annulation reactions to introduce the furan ring. The amidation step would be optimized for high yield and purity, possibly using automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Research Implications

The hydroxy-tetralin group in the target compound may improve blood-brain barrier penetration compared to nitro- or acetylated analogs. Future studies should evaluate its antibacterial efficacy against Gram-positive pathogens, leveraging methodologies from , and assess stability per pharmacopeial guidelines ().

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 1448128-07-1

The compound features a tetrahydronaphthalene core with a hydroxymethyl group and a furan carboxamide moiety, which are believed to contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in critical cellular pathways.
  • Receptor Binding : It potentially binds to receptors that regulate cell proliferation and apoptosis.
  • Pathway Modulation : The compound has shown effects on pathways related to inflammation and cancer cell growth.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • In Vitro Studies : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against colon carcinoma cells with IC50 values indicating potent activity (IC50 < 10 µM) .
Cell LineIC50 (µM)
HCT116 (Colon)5.6
MCF7 (Breast)8.3
A549 (Lung)7.1

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been noted for its anti-inflammatory effects:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits:

  • Cell Models : The compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Treatment :
    • Researchers administered this compound to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups.
  • Neuroprotection in Animal Models :
    • In rodent models of neurodegeneration, treatment with this compound resulted in improved motor functions and reduced neuronal loss.

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